molecular formula C7H3FINO2 B6207942 7-fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2728623-91-2

7-fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B6207942
CAS No.: 2728623-91-2
M. Wt: 279
InChI Key:
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Description

7-Fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one (FIOB) is a heterocyclic compound that has been studied for its potential use in various scientific research applications. FIOB is a synthetic compound with a unique structure and properties, making it a valuable tool for research. FIOB has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

7-fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one has been studied for its potential use in various scientific research applications. It has been studied for its potential use in the synthesis of drugs and other biologically active compounds. This compound has also been studied for its potential use in the synthesis of organic light-emitting diodes (OLEDs). This compound has also been studied for its potential use in the synthesis of quantum dots, which are used in the development of nanoscale technologies.

Mechanism of Action

7-fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one has been studied for its potential use in the synthesis of biologically active compounds. The mechanism of action of this compound is not well understood, but it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This compound is believed to inhibit COX-2 by binding to its active site, preventing it from synthesizing prostaglandins, which are hormones involved in inflammation.
Biochemical and Physiological Effects
This compound has been studied for its potential use in the synthesis of biologically active compounds. The biochemical and physiological effects of this compound are not well understood, but it is believed to have anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

Advantages and Limitations for Lab Experiments

7-fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one has been studied for its potential use in the synthesis of biologically active compounds. The advantages of this compound for laboratory experiments include its low cost and ease of synthesis. The limitations of this compound for laboratory experiments include its limited solubility in water and its potential toxicity.

Future Directions

7-fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one has been studied for its potential use in various scientific research applications. Potential future directions for this compound include its potential use in the synthesis of new drugs and other biologically active compounds, its potential use in the development of nanoscale technologies, and its potential use in the treatment of neurological disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and to identify potential new uses for this compound in scientific research.

Synthesis Methods

7-fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one can be synthesized through a two-step process. The first step involves the reaction of 4-fluorobenzaldehyde with 6-iodobenzyl bromide in the presence of a base to form 4-fluoro-6-iodobenzaldehyde. The second step involves the reaction of the 4-fluoro-6-iodobenzaldehyde with 2,3-dihydro-1,3-benzoxazol-2-one in the presence of a base to form this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one involves the synthesis of 2-amino-5-fluorobenzoic acid, which is then converted to 7-fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one through a series of reactions.", "Starting Materials": [ "2-nitrobenzoic acid", "sodium hydroxide", "iron powder", "hydrochloric acid", "sodium nitrite", "copper(I) iodide", "potassium carbonate", "iodine", "acetic acid", "sodium borohydride", "acetic anhydride", "phosphorus pentoxide", "thionyl chloride", "dimethylformamide", "fluorine gas" ], "Reaction": [ "Reduction of 2-nitrobenzoic acid to 2-amino-5-fluorobenzoic acid using iron powder and hydrochloric acid", "Diazotization of 2-amino-5-fluorobenzoic acid with sodium nitrite and hydrochloric acid", "Coupling of the resulting diazonium salt with copper(I) iodide to form the corresponding aryl iodide", "Heating the aryl iodide with potassium carbonate and iodine in acetic acid to form 7-fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one", "Reduction of the nitro group in 2-nitrobenzoic acid to an amino group using sodium borohydride and acetic acid", "Acetylation of the resulting amino group with acetic anhydride and phosphorus pentoxide", "Conversion of the resulting N-acetyl-2-amino-5-fluorobenzoic acid to the corresponding acid chloride using thionyl chloride", "Coupling of the resulting acid chloride with copper(I) iodide to form the corresponding aryl iodide", "Heating the aryl iodide with potassium carbonate and iodine in dimethylformamide to form 7-fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one", "Fluorination of 7-iodo-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one with fluorine gas to form 7-fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one" ] }

2728623-91-2

Molecular Formula

C7H3FINO2

Molecular Weight

279

Purity

95

Origin of Product

United States

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